molecular formula C11H7ClO2S B1422177 5-Chloro-3-(thiophen-2-YL)benzoic acid CAS No. 1261928-17-9

5-Chloro-3-(thiophen-2-YL)benzoic acid

Cat. No. B1422177
M. Wt: 238.69 g/mol
InChI Key: GLHZROZJLPKPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(thiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 . It is also known by other synonyms such as 3-chloro-5-thiophen-2-ylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(thiophen-2-YL)benzoic acid can be represented by the canonical SMILES string: C1=CSC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O . This indicates that the compound contains a thiophene ring attached to a benzoic acid group with a chlorine atom.


Physical And Chemical Properties Analysis

5-Chloro-3-(thiophen-2-YL)benzoic acid has a molecular weight of 238.69 and a molecular formula of C11H7ClO2S . It has a topological polar surface area of 65.5Ų and an XLogP3 of 3.4 .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key components of drugs such as Cefoxitin, Cephalothin, and Raltitrexed. Their electronic properties also make them valuable in organic materials. The synthesis and modification of thiophene derivatives continue to attract significant attention for developing novel therapeutic agents and organic electronic materials (D. Xuan, 2020).

Benzoic Acid Derivatives in Food and Pharmaceutical Industries

Benzoic acid and its derivatives are widely used in food and pharmaceutical industries due to their antibacterial and antifungal properties. They can improve gut functions, including digestion, absorption, and barrier protection, at appropriate levels. However, excessive administration may lead to adverse health effects. This highlights the importance of understanding the physiological effects and mechanisms of action of benzoic acid derivatives for safe and effective use in food additives and pharmaceutical formulations (X. Mao et al., 2019).

Safety And Hazards

5-Chloro-3-(thiophen-2-YL)benzoic acid is known to cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHZROZJLPKPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688543
Record name 3-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(thiophen-2-YL)benzoic acid

CAS RN

1261928-17-9
Record name 3-Chloro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-(thiophen-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(thiophen-2-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(thiophen-2-YL)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(thiophen-2-YL)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(thiophen-2-YL)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(thiophen-2-YL)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(thiophen-2-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.